N-(4-methoxyphenyl)-1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and pyridazine precursors. Common synthetic routes may involve:
Condensation Reactions: Combining 4-methoxyphenyl derivatives with pyridazine precursors under acidic or basic conditions.
Amidation Reactions: Forming the carbamoyl group through reactions with amines and carboxylic acids or their derivatives.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of such compounds may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: Known for its unique structural features and biological activities.
Other Pyridazine Derivatives: Compounds with similar core structures but different substituents, such as N-(4-HYDROXYPHENYL)-1-{[(4-HYDROXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE.
Uniqueness
N-(4-METHOXYPHENYL)-1-{[(4-METHOXYPHENYL)CARBAMOYL]METHYL}-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE stands out due to its specific methoxy substituents, which may confer unique chemical and biological properties compared to other pyridazine derivatives.
Properties
Molecular Formula |
C21H20N4O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-[2-(4-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O5/c1-29-16-7-3-14(4-8-16)22-19(26)13-25-20(27)12-11-18(24-25)21(28)23-15-5-9-17(30-2)10-6-15/h3-12H,13H2,1-2H3,(H,22,26)(H,23,28) |
InChI Key |
GDSKZFDEBSRVEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.